Palmatine chloride hydrate

Description

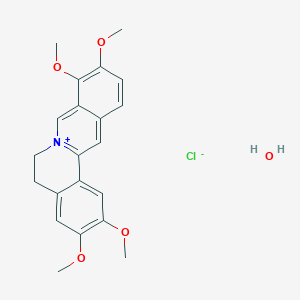

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palmatine Chloride Hydrate: A Multifaceted Modulator of Cellular Signaling

An In-depth Technical Guide on its Mechanism of Action

Abstract

Palmatine, a protoberberine alkaloid found in various medicinal plants, has a long history of use in traditional medicine for treating a range of ailments, including jaundice, hypertension, inflammation, and dysentery.[][2] Modern scientific investigation, focusing on its salt form, Palmatine chloride hydrate, is steadily unraveling the complex molecular mechanisms that underpin its diverse pharmacological activities. This technical guide synthesizes the current understanding of Palmatine chloride hydrate's mechanism of action, providing an in-depth exploration of its molecular targets and its impact on key cellular signaling pathways. We will delve into its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, presenting the core scientific evidence, experimental methodologies, and data-driven insights relevant to researchers, scientists, and drug development professionals.

Introduction: The Chemical and Pharmacological Landscape of Palmatine

Palmatine is a quaternary ammonium isoquinoline alkaloid characterized by a tetracyclic ring structure.[2][3][4] Its chloride hydrate form enhances its solubility, making it more amenable for research and potential therapeutic applications.[5] The pharmacological versatility of Palmatine stems from its ability to interact with multiple molecular targets, leading to a cascade of downstream cellular effects. This multi-target profile is a key area of investigation, as it presents both therapeutic opportunities and challenges in terms of specificity and potential off-target effects.

Core Mechanisms of Action: A Multi-Pronged Approach

The therapeutic efficacy of Palmatine chloride hydrate can be attributed to several interconnected mechanisms, primarily revolving around its anti-inflammatory, antioxidant, and cytotoxic activities.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases. Palmatine exerts potent anti-inflammatory effects by modulating key signaling pathways that govern the production of inflammatory mediators.

2.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and enzymes. Palmatine has been shown to inhibit the activation of NF-κB.[][6] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).[][7]

Experimental Validation: Western Blot Analysis of NF-κB Pathway Components

A standard method to investigate the effect of Palmatine on the NF-κB pathway involves the use of Western blot analysis in a cellular model of inflammation, such as LPS-stimulated macrophages or epithelial cells.

Protocol:

-

Cell Culture and Treatment: Culture murine mammary epithelial cells (EpH4-Ev) to 80% confluency. Pre-treat the cells with varying concentrations of Palmatine chloride hydrate for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine expression).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and p65 (a subunit of NF-κB).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A significant decrease in the ratio of p-p65/p65 in Palmatine-treated cells would indicate inhibition of NF-κB activation.[7]

Logical Relationship: NF-κB Inhibition by Palmatine

Caption: Palmatine inhibits LPS-induced NF-κB activation.

2.1.2. Modulation of MAPKs and PI3K/Akt Signaling

Palmatine has also been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, such as ERK1/2 and p38.[7] These pathways are also crucial for the production of inflammatory mediators.

2.1.3. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO-1)

IDO-1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive microenvironment. Palmatine chloride is an irreversible inhibitor of IDO-1, which may contribute to its anti-cancer and immunomodulatory effects.[8][9]

| Target | IC50 Value | Source |

| HEK293 cells expressing human IDO-1 | 3 µM | [8][9] |

| Recombinant Human IDO-1 (rhIDO-1) | 157 µM | [8][9] |

Table 1: Inhibitory activity of Palmatine chloride against IDO-1.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in a wide range of pathologies. Palmatine exhibits significant antioxidant properties through multiple mechanisms.

2.2.1. Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Palmatine has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity.[6][10]

Signaling Pathway: Nrf2/HO-1 Activation by Palmatine

Caption: Palmatine activates the Nrf2/HO-1 antioxidant pathway.

2.2.2. Direct Radical Scavenging

In addition to activating endogenous antioxidant systems, Palmatine can directly scavenge free radicals, further contributing to its protective effects against oxidative damage.[][4]

Anticancer Activity

Palmatine has demonstrated promising anticancer properties in various cancer cell lines. Its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

2.3.1. DNA Intercalation

One of the primary mechanisms of Palmatine's cytotoxicity is its ability to interact with DNA. Spectroscopic and molecular modeling studies have shown that Palmatine intercalates into the DNA double helix, with a preference for AT-rich regions.[3][4][11][12][13][14] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

2.3.2. Induction of Apoptosis

Palmatine induces apoptosis, or programmed cell death, in cancer cells through the mitochondrial-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]

2.3.3. Cell Cycle Arrest

Palmatine can also arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[8][15] This effect is associated with a reduction in the levels of Aurora Kinase A (AURKA), a key regulator of mitosis.[8][15]

Antimicrobial and Antiviral Activity

Palmatine exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[] It can also enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria.[16] Furthermore, Palmatine has shown antiviral activity against several viruses, including West Nile Virus, by inhibiting viral proteases.[8]

| Organism/Virus | Activity | IC50/EC50 | Source |

| Multidrug-resistant E. coli | Synergistic with cefquinome | - | [16] |

| West Nile Virus (WNV) NS2B-NS3 protease | Inhibition | 96 µM | [8] |

| West Nile Virus (WNV) | Suppression | 3.6 µM | [8] |

| Dengue virus (DENV-2) | Reduction of viral titers | 26.4 µM | [8] |

| Yellow Fever Virus (YFV) | Reduction of viral titers | 7.3 µM | [8] |

Table 2: Antimicrobial and antiviral activities of Palmatine.

Neuroprotective Effects

Palmatine has demonstrated neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.

2.5.1. Monoamine Oxidase (MAO) Inhibition

Palmatine has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin.[17] By inhibiting MAO, Palmatine can increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant-like effects.[3][4]

2.5.2. Modulation of Neuronal Signaling

In animal models, palmatine has been observed to decrease locomotor activity and the levels of dopamine and serotonin.[3][4] It also acts as an inhibitor of dopamine generation, which reduces Ca2+ levels.[]

Pharmacokinetics and Bioavailability

Despite its promising pharmacological activities, the clinical application of Palmatine has been limited by its low oral bioavailability, which is estimated to be less than 10% in rats.[6] Glucuronidation and sulfation are the main metabolic pathways of palmatine.[18] Following oral administration, the highest concentrations of Palmatine are found in gastrointestinal tissues.[6] Research is ongoing to develop novel formulations, such as cocrystals, to improve its physicochemical properties and bioavailability.[19]

Conclusion and Future Directions

Palmatine chloride hydrate is a pharmacologically versatile natural product with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its therapeutic potential for a wide range of diseases. However, its low bioavailability remains a significant hurdle for clinical translation. Future research should focus on a deeper understanding of its target engagement in vivo, the development of strategies to enhance its pharmacokinetic profile, and rigorous clinical evaluation to validate its therapeutic efficacy and safety in humans. The continued exploration of this intriguing molecule holds promise for the development of novel, multi-target therapies.

References

- Long, Y., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1369975.

- Gaba, S., et al. (2019). Palmatine: A review of pharmacological properties and pharmacokinetics. Phytotherapy Research, 33(11), 2891-2903.

- Wang, Y., et al. (2020). Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways. Pharmaceutical Biology, 58(1), 733-740.

- Chen, J., et al. (2021). Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens. Animals, 11(5), 1391.

-

ResearchGate. (n.d.). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. Retrieved from [Link]

- Patrick, A. O., et al. (2022). Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo. Molecules, 27(15), 4994.

- Li, Y., et al. (2023). Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. Frontiers in Microbiology, 14, 1245456.

- Mi, X., et al. (2016). Thermal denaturation effect on the binding of palmatine-DNA (AO) interaction. Journal of Photochemistry and Photobiology B: Biology, 162, 539-546.

-

ResearchGate. (n.d.). Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress. Retrieved from [Link]

- Chen, Y., et al. (2023). Palmatine treats urticaria by reducing inflammation and increasing autophagy. Frontiers in Immunology, 14, 1195729.

- Gentile, M., et al. (2024). Predominant Binding Mode of Palmatine to DNA. The Journal of Physical Chemistry Letters, 15(42), 10570-10575.

- Lee, S. S., et al. (1999). Inhibition of monoamine oxidase by palmatine. Archives of Pharmacal Research, 22(5), 529-531.

- Gentile, M., et al. (2024).

- Gentile, M., et al. (2024).

-

PharmaCompass. (n.d.). Palmatine Chloride. Retrieved from [Link]

- Gawel, K., et al. (2024). A comprehensive assessment of palmatine as anticonvulsant agent - In vivo and in silico studies. Biomedicine & Pharmacotherapy, 173, 116234.

- Long, Y., et al. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 176-184.

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Retrieved from [Link]

- Wang, S., et al. (2024). Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells. The FASEB Journal, 38(11), e24138.

Sources

- 2. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]

- 4. biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The predominant binding mode of Palmatine to DNA | Semantic Scholar [semanticscholar.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of monoamine oxidase by palmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Botanical Treasury of Palmatine Chloride Hydrate: A Technical Guide to Natural Sourcing and Extraction

This guide provides an in-depth exploration of palmatine, a pharmacologically significant protoberberine alkaloid. We will navigate its rich botanical origins and delineate the scientific principles and methodologies underpinning its extraction and isolation from natural sources. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established protocols and insights into the evolving landscape of natural product chemistry.

Introduction: The Significance of Palmatine

Palmatine is a quaternary isoquinoline alkaloid recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.[1][2] It is structurally similar to the well-known alkaloid berberine and is often found in the same plant species.[3] The compound's therapeutic potential has spurred significant interest in its efficient extraction and purification for research and drug development. This guide focuses on palmatine in its chloride hydrate form, a common salt that facilitates its handling and application in laboratory settings.[4][5]

Botanical Sources: A Global Pharmacopoeia

Palmatine is distributed across various plant families, with the highest concentrations typically found in the roots and rhizomes.[6][7] Understanding these sources is the foundational step in any extraction endeavor.

Primary Plant Genera

Palmatine is predominantly found in several plant species, including but not limited to:

-

Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are a major source of protoberberine alkaloids, with palmatine being a significant component alongside berberine.[1][8]

-

Phellodendron amurense (Amur Cork Tree): The bark of this tree is another rich source of palmatine.[1][6]

-

Berberis species (Barberry): Various parts of Berberis plants, particularly the roots, contain substantial amounts of palmatine.[7][9]

-

Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, also contains palmatine.[1][8]

-

Corydalis yanhusuo : This plant is another notable source of palmatine.[8][9]

-

Fibraurea tinctoria and Fibraurea recisa : These plants are also recognized sources of palmatine.[5][6]

-

Enantia chlorantha : Palmatine is a major component of the protoberberine extract from this plant.[8]

Distribution within the Plant

Research indicates that the concentration of palmatine can vary significantly between different organs of the same plant. For instance, in Berberis darwinii, the roots exhibit the highest concentrations of both berberine and palmatine, followed by the stems, with lower levels in the leaves and seeds.[7] This differential accumulation underscores the importance of selecting the appropriate plant part for achieving optimal extraction yields.

Extraction Methodologies: From Raw Biomass to Crude Extract

The extraction of palmatine from its botanical matrix is a critical step that dictates the overall efficiency and purity of the final product. The choice of method is often a balance between yield, cost, scalability, and environmental impact.

Solvent-Based Extraction

Conventional solvent extraction remains a widely used technique. The selection of an appropriate solvent is paramount and is guided by the polarity and solubility of palmatine.

-

Methanol and Ethanol: These polar organic solvents are highly effective in solubilizing palmatine and other alkaloids.[10][11] Methanol, in particular, has been successfully used for extracting palmatine from Fibraurea tinctoria and Berberis cretica.[10][12][13]

-

Acidified Solvents: The addition of an acid, such as hydrochloric acid, to the extraction solvent can enhance the solubility of quaternary alkaloids like palmatine by forming their corresponding salts. A study on Phellodendron amurense bark demonstrated the use of a hydrochloric acid/methanol mixture for extraction.[6]

The general workflow for solvent-based extraction is depicted below:

Caption: General workflow for solvent-based extraction of palmatine.

Advanced Extraction Techniques

To improve efficiency and reduce solvent consumption, more advanced techniques have been developed.

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE has been successfully applied to extract palmatine and berberine from Coptis chinensis using deep eutectic solvents.[14]

-

Deep Eutectic Solvents (DES): These are emerging as green and efficient alternatives to traditional organic solvents. A study demonstrated that a DES system coupled with ultrasound assistance achieved a high yield of palmatine.[6] The advantages of DES include low toxicity, biodegradability, and ease of preparation.[14]

Purification Strategies: Isolating Palmatine Chloride Hydrate

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a robust purification strategy is essential to isolate palmatine with high purity.

Column Chromatography

Column chromatography is the cornerstone of purification for natural products like palmatine. The choice of stationary and mobile phases is critical for achieving effective separation.

-

Silica Gel Chromatography: Silica gel is a common stationary phase used for the separation of alkaloids. Palmatine has been successfully isolated from the methanol extract of Fibraurea tinctoria stems using silica gel column chromatography.[12][13][15] The separation is based on the differential adsorption of compounds to the silica, with elution being carried out using a gradient of solvents with increasing polarity.

-

Sephadex LH-20 Chromatography: For highly polar compounds like palmatine, Sephadex LH-20, a size-exclusion resin, can be particularly effective. It has been used to achieve high-purity palmatine from Berberis cretica extract, where silica gel was found to be less efficient due to strong adsorption and tailing of the polar alkaloids.[3][10]

The following diagram illustrates a typical purification workflow:

Caption: A representative workflow for the purification of palmatine.

Quantitative Analysis and Quality Control

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of palmatine in extracts and purified fractions.[12][13][15] A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and buffer solution gradient.[7] Detection is commonly performed using a UV detector at wavelengths around 345-350 nm.[5][12]

| Parameter | Value | Reference |

| HPLC Column | C18 | [7] |

| Mobile Phase | Acetonitrile and KH2PO4 buffer (pH 2.8) | [7] |

| Detection Wavelength | 344 nm | [7] |

| Palmatine content in Fibraurea tinctoria methanol extract | 1.54% | [12] |

| Palmatine yield from Phellodendron amurense bark | 1.25 mg/g | [6] |

Experimental Protocol: A Case Study of Extraction and Isolation from Fibraurea tinctoria

The following is a representative protocol based on published literature for the extraction and isolation of palmatine.[12][13][15]

Part 1: Extraction

-

Preparation of Plant Material: Air-dry the stems of Fibraurea tinctoria and grind them into a fine powder.

-

Methanol Extraction: Macerate the powdered plant material in methanol at room temperature for a specified period (e.g., 24-48 hours) with occasional stirring. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined methanol extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Part 2: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).

-

Sample Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in n-hexane, followed by methanol).

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of palmatine in each fraction using Thin Layer Chromatography (TLC) or HPLC.

-

Pooling and Crystallization: Combine the fractions containing pure palmatine and evaporate the solvent. The isolated palmatine can then be crystallized from a suitable solvent to obtain high-purity crystals.

Conclusion

The successful isolation of palmatine chloride hydrate from natural sources is a multi-step process that requires a thorough understanding of the botanical source, appropriate selection of extraction and purification techniques, and rigorous analytical control. While traditional solvent-based methods remain effective, the adoption of advanced and greener technologies like ultrasound-assisted extraction with deep eutectic solvents holds promise for more sustainable and efficient production. The methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their own protocols for obtaining this valuable bioactive compound.

References

-

Wikipedia. Palmatine. [Link]

-

Foreal BioTech. Palmatine. [Link]

-

Ma, Z., Su, Z., He, L., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1366953. [Link]

-

Taylor & Francis. Palmatine – Knowledge and References. [Link]

-

MDPI. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions. [Link]

-

MDPI. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. [Link]

-

NIH. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]

-

PubMed. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]

-

Taylor & Francis Online. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]

-

NIH. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. [Link]

-

Taylor & Francis Online. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]

-

BioPush. Natural Product Description|Palmatine chloride. [Link]

-

ResearchGate. Simultaneous determination of palmatine and berberine using cucurbit[10]uril as mobile phase additive by HPLC | Request PDF. [Link]

-

NIH. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. [Link]

Sources

- 1. Palmatine - Foreal BioTech [forealbio.com]

- 2. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]

- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmatine chloride hydrate | CymitQuimica [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmatine - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Palmatine Chloride Hydrate

Introduction

Palmatine, a protoberberine isoquinoline alkaloid, is a naturally occurring compound found in various medicinal plants, including those from the Coptis and Phellodendron genera.[1][2] For research and pharmaceutical development, it is often formulated as Palmatine chloride hydrate, a salt form that influences its solubility and handling properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Palmatine chloride hydrate, offering insights for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established scientific literature and technical data sheets to ensure accuracy and reliability.

Chemical Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity. Palmatine chloride hydrate is the hydrated salt of the quaternary alkaloid Palmatine.

| Identifier | Value | Source |

| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium chloride hydrate | [2] |

| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | [2] |

| CAS Number | 171869-95-7 (for hydrate); 10605-02-4 (for anhydrous) | [2][3] |

| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O | [2] |

| Molecular Weight | 387.86 g/mol (anhydrous basis) | [3] |

The chemical structure of the palmatine cation is characterized by a tetracyclic isoquinoline ring system with four methoxy groups, which contribute to its biological activity.

Physicochemical Properties

The physical and chemical properties of Palmatine chloride hydrate are critical for its handling, formulation, and application in experimental settings.

Appearance and General Properties

Palmatine chloride hydrate typically presents as a yellow, crystalline powder or needle-like crystals and is odorless.[2] Its melting point is reported to be in the range of 206-207 °C with decomposition.[4]

Solubility

The solubility of Palmatine chloride hydrate is a key consideration for its use in biological assays and formulation development.

| Solvent | Solubility | Remarks | Source |

| Water | Soluble in hot water; sparingly soluble in cold water. | Aqueous solutions are not recommended for storage for more than one day. | [2][3] |

| Ethanol | Soluble; ~5 mg/mL | - | [3] |

| DMSO | Soluble; ~30 mg/mL | - | [3] |

| Dimethylformamide (DMF) | Soluble; ~30 mg/mL | - | [3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For achieving solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [3] |

| Methanol | Soluble | - | [5] |

| Chloroform | Slightly soluble | - | |

| Ether | Almost insoluble | - |

Stability and Storage

Proper storage is crucial to maintain the integrity of Palmatine chloride hydrate. It is recommended to store the compound at -20°C for long-term stability, where it can be stable for at least four years.[3] The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[2]

Hygroscopicity

Palmatine chloride has been noted for its low hygroscopic stability, meaning it has a tendency to absorb moisture from the air.[1] This property can affect its handling, weighing, and stability. Research has been conducted to improve its hygroscopic stability by forming cocrystals with other molecules like gallic acid.[6]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of Palmatine chloride hydrate.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Palmatine chloride in solution exhibits characteristic absorption maxima. λmax: 229, 267, 350, 433 nm[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for Palmatine chloride hydrate.[7] The KBr pellet method is a common technique for preparing solid samples for IR analysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Palmatine chloride hydrate. 1H and 13C NMR data are available for palmatine and its chloride salt.[9][10]

Analytical Methodologies

Accurate quantification of Palmatine chloride hydrate is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-PDA method has been developed for the simultaneous determination of palmatine along with other compounds.

Experimental Protocol: HPLC Analysis of Palmatine

This protocol is based on a validated method for the analysis of palmatine in a complex mixture.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: Reverse-phase C18 column (e.g., SunFire® C18, 4.6 × 250 mm, 5 μm).

-

Mobile Phase:

-

A: 0.05% (v/v) formic acid in water

-

B: Methanol

-

-

Gradient Elution:

-

0–30 min: 10–50% B

-

30–35 min: 50–90% B

-

35–45 min: 90–90% B

-

45–46 min: 90–10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10.0 μL.

-

Column Temperature: 28 ± 2 ℃.

-

Detection Wavelength: 230 nm and 240 nm.

-

Sample Preparation: Dissolve the sample containing Palmatine chloride hydrate in the initial mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.45 μm syringe filter before injection.

The following diagram illustrates the general workflow for HPLC analysis.

Caption: Palmatine inhibits the TLR4-TRIF-NF-κB signaling pathway.

Safety and Handling

Palmatine chloride hydrate should be handled with care in a laboratory setting. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or under a fume hood.

Conclusion

Palmatine chloride hydrate is a valuable compound for a wide range of scientific investigations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. The information provided on its identity, solubility, stability, and analytical characterization, along with insights into its mechanism of action, serves as a critical resource for the scientific community.

References

-

Zhang, Y., et al. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Palmatine chloride hydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the mechanism of anti-cancer effect of palmatine. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of TLR4 MyD88-and TRIF-dependent signaling pathways. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

PubMed. (2017). Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells. Retrieved from [Link]

-

ResearchGate. (n.d.). TRIF- and MyD88-dependent TLR signaling pathways. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

PhytoUnico. (n.d.). Palmatine chloride. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2019). Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15-328.15) K. Retrieved from [Link]

-

PubChem. (n.d.). Palmatine Chloride. Retrieved from [Link]

-

MDPI. (2020). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of palmatine and its derivatives. Retrieved from [Link]

-

Comprehensive Medicinal Plant Database. (n.d.). NMR data. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

-

SLS Ireland. (n.d.). Palmatine chloride hydrate, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR‐FTIR spectra of PCl, CA and PCl‐CA. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoquinoline Alkaloids and their Binding with DNA: Calorimetry and Thermal Analysis Applications. Retrieved from [Link]

-

PubMed. (1989). Thermal analysis methods for pharmacopoeial materials. Retrieved from [Link]

-

Journal of Medicinal Plants Studies. (n.d.). Qualitative phytochemical screening and FTIR spectroscopic analysis of Sesamum indicum L. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000220). Retrieved from [Link]

-

SpectraBase. (n.d.). PALMATINE-CHLORIDE. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). Qualitative phytochemical screening and FTIR spectroscopic analysis of Thalictrum dalzelli hook leaf extract. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Phytochemical Analysis and Study of Functional Groups by FTIR Analysis of Withania Somnifera L Dunal. Retrieved from [Link]

-

Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

-

PubChem. (n.d.). Palmatine chloride trihydrate. Retrieved from [Link]

Sources

- 1. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 2. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Palmatine chloride hydrate | 171869-95-7 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. NMR data -Comprehensive Medicinal Plant Database [mpdb.nibiohn.go.jp]

- 10. spectrabase.com [spectrabase.com]

Palmatine chloride hydrate biological activities and pharmacological effects.

An In-Depth Technical Guide to the Biological Activities and Pharmacological Effects of Palmatine Chloride Hydrate

Authored by a Senior Application Scientist

Abstract

Palmatine, a protoberberine isoquinoline alkaloid, is a significant bioactive compound isolated from various medicinal plants, including those from the Coptis and Phellodendron genera.[1][2] Traditionally used for centuries in Asian medicine to treat conditions like jaundice, dysentery, hypertension, and inflammatory diseases, palmatine is now the subject of extensive modern research.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities and pharmacological effects of palmatine chloride hydrate. We will delve into its core mechanisms of action, supported by experimental data, and present its therapeutic potential for a range of complex diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and cardiometabolic properties.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

Recent studies have established that the primary therapeutic efficacy of palmatine stems from its potent anti-inflammatory and antioxidant activities.[1][4] These two interconnected mechanisms form the foundation for its effects across numerous pathological conditions.

Anti-inflammatory Activity

Palmatine exerts significant anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[1]

Causality of Action: The inflammatory response is a critical factor in the pathogenesis of many chronic diseases. Palmatine's ability to suppress this response is primarily achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .[1][4] By targeting these central regulators, palmatine effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][] Furthermore, it downregulates the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are crucial mediators of inflammation and pain.[6][8][9]

Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to cellular damage and disease progression. Palmatine effectively combats oxidative stress by bolstering endogenous antioxidant systems.

Causality of Action: The primary mechanism for palmatine's antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathway .[1][4][5] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Palmatine promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[5] There, it binds to Antioxidant Response Elements (AREs), leading to the upregulation of a suite of protective genes. This results in increased production of crucial antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[4][8] Consequently, palmatine reduces levels of ROS and lipid peroxidation markers like Malondialdehyde (MDA), protecting cells from oxidative damage.[5][8][10]

Anticancer Properties

Palmatine demonstrates broad-spectrum anticancer activity against a variety of human cancer cell lines, including breast, colon, liver, and skin cancers.[2][11][12] Its therapeutic potential in oncology is attributed to its ability to modulate multiple oncogenic pathways.

Mechanisms of Action:

-

Induction of Apoptosis: Palmatine triggers programmed cell death in cancer cells primarily through the mitochondrial-associated pathway. It achieves this by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[2][5][12]

-

Cell Cycle Arrest: It effectively halts the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M phase.[13][14][15] This action is linked to its ability to reduce levels of Aurora Kinase A (AURKA), a key regulator of mitosis.[14]

-

Inhibition of Metastasis and Angiogenesis: Palmatine can suppress the invasion and migration of cancer cells, which are critical steps in metastasis.[1][12][16]

-

Modulation of Signaling Pathways: The anticancer effects of palmatine are mediated through the regulation of critical signaling pathways, including the PI3K/AKT/mTOR and p53 pathways.[16]

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 5.126 | [13][17] |

| T47D | Breast Cancer | 5.805 | [13] |

| ZR-75-1 | Breast Cancer | 5.385 | [13] |

| HCT-116 | Colon Cancer | Varies (Inhibition from 5.49% at 25 µg/mL to 52.48% at 400 µg/mL) | [15] |

Antimicrobial and Antiviral Activities

Palmatine has a long history of use as an antimicrobial agent in traditional medicine.[1] Modern research has validated these applications and explored its antiviral potential.

Antibacterial Activity

Studies have shown that palmatine possesses inhibitory effects against a range of bacteria, with a notably stronger activity against Gram-positive bacteria compared to Gram-negative strains.[2][18] A key area of interest is its efficacy against Helicobacter pylori, a bacterium strongly associated with chronic gastritis and peptic ulcers.[1][19][20] Research has also demonstrated that synthetic derivatives of palmatine, particularly 9-O-substituted compounds, can exhibit significantly enhanced antibacterial potency, increasing activity by up to 64-fold against certain Gram-positive bacteria.[18][21]

Antiviral Activity

Palmatine has demonstrated promising activity against several viruses, most notably flaviviruses.[2] It has been shown to inhibit the infection of West Nile virus (WNV), Zika virus (ZIKV), Dengue virus (DENV), and Yellow Fever virus (YFV).[14][22] Its mechanism of action involves disrupting multiple stages of the viral life cycle, including viral binding, entry into the host cell, and replication.[][22]

Neuroprotective Effects

A significant advantage of palmatine is its ability to cross the blood-brain barrier, allowing it to exert direct effects within the central nervous system.[1][5] This property makes it a promising candidate for treating various neurological disorders.

-

Alzheimer's Disease (AD): Palmatine combats the pathology of AD through multiple mechanisms. It inhibits the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine, a process vital for memory and cognition.[1][2][16] Furthermore, it mitigates amyloid-beta (Aβ)-induced neurotoxicity and oxidative stress and has been shown to improve memory in animal models.[5][10][23][24] In C. elegans models of AD, palmatine treatment delayed paralysis and reduced ROS levels.[10][25]

-

Cerebral Ischemia: In models of stroke, palmatine has been shown to reduce infarct size, ameliorate neurological deficits, and suppress neuroinflammation by decreasing levels of TNF-α, iNOS, and COX-2.[6]

-

Antidepressant-like Effects: Palmatine has also demonstrated antidepressant-like activity in animal models, which is attributed to its ability to modulate monoamine oxidase-A (MAO-A) activity and reduce plasma corticosterone levels.[2][19][26]

Cardiovascular and Metabolic Effects

Palmatine exhibits significant protective effects on the cardiovascular system and plays a role in regulating metabolic homeostasis.[27]

-

Cardioprotection: Palmatine has been shown to protect the heart against ischemia-reperfusion (I/R) injury by reducing oxidative stress and inflammation, leading to improved myocardial function and a smaller infarct size.[8][9] It also attenuates doxorubicin-induced cardiotoxicity by suppressing the inflammatory response, oxidative damage, and cardiomyocyte apoptosis, an effect potentially mediated by Sirtuin1 (Sirt1).[28] Recent evidence also suggests it may protect against atherosclerosis by beneficially modulating gut microbiota.[29]

-

Metabolic Regulation: Palmatine demonstrates both hypoglycemic and hypolipidemic activities. It helps restore glucose and lipid homeostasis by modulating key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK)/mTOR and the insulin receptor substrate 1 (IRS1)/AKT2/FOXO1 pathways.[1][16] In vivo studies show it can reduce serum total cholesterol and triglycerides while also inducing insulin release.[2]

Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, the following section outlines standardized protocols for assessing the key biological activities of palmatine.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of palmatine chloride hydrate in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of palmatine. Include a vehicle control (medium with DMSO, if used) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the palmatine concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution for MIC)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a 2-fold serial dilution of palmatine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the palmatine dilutions. Include a positive control (inoculum without palmatine) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of palmatine at which there is no visible turbidity (growth).

Pharmacokinetics and Safety Profile

-

Pharmacokinetics: A significant challenge for the clinical application of palmatine is its relatively low oral bioavailability.[1][16] Its primary metabolic pathways in the body are glucuronidation and sulfation.[30][31] Despite low systemic availability, its ability to cross the blood-brain barrier is a key therapeutic advantage for neurological conditions.[1]

-

Safety and Toxicity: Palmatine exhibits dose-dependent safety characteristics.[1] However, some studies have raised concerns about potential DNA toxicity at higher concentrations.[30][31] Safety data sheets indicate that palmatine chloride hydrate may be harmful if swallowed or inhaled and can cause skin and eye irritation.[32][33][34]

Conclusion and Future Directions

Palmatine chloride hydrate is a multi-target natural alkaloid with a remarkable spectrum of pharmacological activities. Its potent anti-inflammatory and antioxidant properties form the mechanistic basis for its therapeutic potential in cancer, neurodegenerative disorders, microbial infections, and cardiovascular diseases.

While its efficacy in preclinical models is well-documented, its clinical translation is currently hampered by low bioavailability. Future research should focus on:

-

Advanced Drug Delivery: Developing nano-formulations and other targeted delivery systems to enhance bioavailability and tissue-specific targeting.[16]

-

Structural Modification: Synthesizing novel palmatine derivatives to improve pharmacological activity and reduce potential toxicity.[31]

-

Clinical Validation: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of palmatine in human subjects.[27]

By addressing these challenges, palmatine can be further developed from a traditional remedy into a powerful component of modern therapy.

References

- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC. (n.d.). PubMed Central.

-

Palmatine - Wikipedia. (n.d.). [Link]

-

From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - Frontiers. (n.d.). [Link]

-

Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC. (n.d.). National Institutes of Health. [Link]

-

Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans. (2021). PubMed. [Link]

-

Neuroprotective effect of isolated palmatine from Tinospora cordifolia (Thunb.) Miers leaves in aluminium chloride induced oxidative stress. (n.d.). Chulalongkorn University Digital Collections. [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (n.d.). R Discovery. [Link]

-

Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. (2024). ResearchGate. [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). Semantic Scholar. [Link]

-

Palmatine protects against atherosclerosis by gut microbiota and phenylalanine metabolism. (2024). [Link]

-

Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. (2019). ResearchGate. [Link]

-

Palmatine: a review of its pharmacology, toxicity and pharmacokinetics. (n.d.). [Link]

-

Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. (n.d.). MDPI. [Link]

-

Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. (n.d.). MDPI. [Link]

-

The anti-inflammatory and antioxidant power of palmatine. (A) Screening... (n.d.). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives. (2015). PubMed. [Link]

-

Palmatine, a natural alkaloid, attenuates memory deficits and neuroinflammation in mice submitted to permanent focal cerebral ischemia. (2023). PubMed. [Link]

-

Palmatine from Coptidis rhizoma reduces ischemia-reperfusion-mediated acute myocardial injury in the rat. (2009). PubMed. [Link]

-

Main mechanism of palmatine against cancer. (n.d.). ResearchGate. [Link]

-

Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review. (2020). Taylor & Francis Online. [Link]

-

Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans. (2021). ResearchGate. [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (n.d.). MDPI. [Link]

-

Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review. (2020). PubMed Central. [Link]

-

Palmatine attenuates the doxorubicin-induced inflammatory response, oxidative damage and cardiomyocyte apoptosis. (2022). PubMed. [Link]

-

Palmatine chloride - SAFETY DATA SHEET. (2020). [Link]

-

Palmatine Chloride | C21H22ClNO4 | CID 73442. (n.d.). PubChem. [Link]

-

Palmatine: a review of its pharmacology, toxicity and pharmacokinetics. (2019). PubMed. [Link]

-

Memory-Enhancing Activity of Palmatine in Mice Using Elevated Plus Maze and Morris Water Maze. (n.d.). PubMed Central. [Link]

-

Safety Data Sheet. (n.d.). Amazon S3. [Link]

-

Memory-enhancing activity of palmatine in mice using elevated plus maze and morris water maze. (2012). PubMed. [Link]

Sources

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmatine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Palmatine, a natural alkaloid, attenuates memory deficits and neuroinflammation in mice submitted to permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmatine from Coptidis rhizoma reduces ischemia-reperfusion-mediated acute myocardial injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in A β-Transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

- 17. [PDF] Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]

- 20. Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori [mdpi.com]

- 21. Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Memory-Enhancing Activity of Palmatine in Mice Using Elevated Plus Maze and Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Memory-enhancing activity of palmatine in mice using elevated plus maze and morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biomol.com [biomol.com]

- 27. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Palmatine attenuates the doxorubicin-induced inflammatory response, oxidative damage and cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Palmatine protects against atherosclerosis by gut microbiota and phenylalanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cabidigitallibrary.org [cabidigitallibrary.org]

- 31. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. fishersci.com [fishersci.com]

- 33. Palmatine Chloride | C21H22ClNO4 | CID 73442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. s3.amazonaws.com [s3.amazonaws.com]

Early research and discovery of Palmatine chloride hydrate.

An In-Depth Technical Guide to the Early Research and Discovery of Palmatine Chloride Hydrate

Preamble: From Traditional Compendia to Modern Laboratory

The journey of Palmatine from a constituent of ancient remedies to a subject of rigorous scientific inquiry is a classic narrative in pharmacognosy. For centuries, botanical preparations containing Palmatine have been staples in traditional Asian medicine, particularly noted in the earliest Chinese pharmacopoeia, the Shennong Ben Cao Jing.[1] These historical texts documented the use of plants like Coptis chinensis (Chinese Goldthread) and Phellodendron amurense (Amur Cork Tree) for treating "heat syndromes," which modern medicine interprets as inflammatory conditions, dysentery, jaundice, and various infections.[1][2][3] This long history of ethnobotanical use provided the crucial impetus for early chemists and pharmacologists to isolate and identify the active principles within these medicinal plants, leading directly to the discovery of Palmatine.

Part 1: The Dawn of Discovery - Isolation and Characterization

The initial scientific challenge was to isolate the pure chemical entity responsible for the observed therapeutic effects from the complex matrix of the plant material. Palmatine is a protoberberine isoquinoline alkaloid, a class of compounds known for their distinct yellow color and potent biological activities.[3][4] It is found in the roots and rhizomes of various plant families, including Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae.[1][2][3]

Early Isolation Methodologies: A Protocol

The primary rationale behind early extraction techniques was to leverage the physicochemical properties of alkaloids. As quaternary ammonium salts, protoberberines like Palmatine are soluble in polar solvents, especially when acidified. Early researchers developed multi-step protocols based on this principle. What follows is a representative, step-by-step methodology synthesized from traditional chromatographic techniques.[4][5][6]

Objective: To isolate Palmatine from its botanical source (e.g., Phellodendron amurense bark).

Principle: The protocol relies on acid-base chemistry and differential solubility. The plant material is first extracted with an acidified polar solvent to protonate the alkaloids, enhancing their solubility. Subsequent partitioning and chromatographic steps then separate Palmatine from other metabolites.

Methodology:

-

Preparation of Plant Material:

-

Obtain dried rhizomes or bark of a known Palmatine-containing plant.

-

Grind the material into a coarse powder to increase the surface area for efficient solvent penetration.

-

-

Acidified Solvent Extraction:

-

Macerate the powdered plant material in a solution of methanol acidified with hydrochloric acid (e.g., 1% HCl in methanol). The acid ensures the alkaloid nitrogen remains protonated and in its salt form, maximizing its solubility in the polar solvent.[1]

-

Perform the extraction exhaustively, often over several days or using a Soxhlet apparatus to ensure complete recovery of the alkaloids.

-

-

Solvent Removal and Crude Extract Preparation:

-

Filter the methanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure (using a rotary evaporator) to yield a dark, viscous crude extract.

-

-

Liquid-Liquid Partitioning (Acid-Base Wash):

-

Dissolve the crude extract in an acidic aqueous solution (e.g., pH 2-3).

-

Wash this aqueous solution with a non-polar solvent like n-hexane to remove lipids, chlorophyll, and other non-alkaloidal contaminants. The protonated Palmatine remains in the aqueous phase.

-

The aqueous layer, now enriched with alkaloids, is collected.

-

-

Chromatographic Purification:

-

Early methods relied on column chromatography. A stationary phase like silica gel or, more effectively for these polar compounds, Sephadex LH-20, would be used.[4][6] Silica gel can sometimes cause strong, irreversible adsorption (tailing) of quaternary alkaloids, making Sephadex a superior choice for achieving high purity.[6]

-

Prepare a column with the selected stationary phase.

-

Apply the concentrated, enriched alkaloid extract to the top of the column.

-

Elute the column with a polar mobile phase, such as a methanol/water mixture.[4][6] The distinct yellow band corresponding to Palmatine can often be visually tracked as it moves down the column.

-

Collect fractions and monitor them for the presence of the target compound, historically by color and crystallization, and later by techniques like Thin Layer Chromatography (TLC).

-

-

Crystallization and Final Product:

-

Combine the fractions containing pure Palmatine.

-

Evaporate the solvent. The resulting solid is Palmatine chloride.

-

Recrystallize the solid from a suitable solvent system (e.g., hot ethanol or methanol) to obtain the final product as yellow needle-like crystals of Palmatine chloride hydrate.[7]

-

Physicochemical Properties of Palmatine Chloride Hydrate

Once isolated, the compound was subjected to rigorous characterization to determine its fundamental properties. This data was essential for identification, purity assessment, and formulating it for pharmacological testing.

| Property | Value | Source(s) |

| Appearance | Bright yellow crystalline solid, powder, or needles | [3][4][7] |

| Chemical Class | Protoberberine Isoquinoline Alkaloid | [1][4] |

| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O (Chloride Hydrate) | [7][8] |

| Molecular Weight | ~387.86 g/mol (anhydrous basis) | [7][8] |

| ~441.9 g/mol (trihydrate) | [9] | |

| Melting Point | 206-207 °C (with decomposition) | [7][10][11] |

| Solubility | Soluble in hot water and alcohol | [7] |

| Hygroscopicity | The chloride salt is known to be hygroscopic | [12][13] |

A significant finding during this characterization phase would have been the hygroscopic nature of Palmatine chloride—its tendency to absorb moisture from the air.[12][13] This property is critical for handling and storage and has prompted modern research into forming cocrystals to improve its stability.[12][13]

Part 2: Elucidating the Molecular Blueprint and Biological Action

With the pure compound in hand, the focus of early research shifted to two fundamental questions: What is its molecular structure, and do its biological activities validate its traditional medicinal uses?

Early Structural Elucidation Workflow

Before the advent of routine high-resolution mass spectrometry and NMR, determining the structure of a novel natural product was a painstaking process. The workflow would have involved a combination of chemical degradation and early spectroscopic techniques.

Caption: Early workflow for determining Palmatine's structure.

Early Pharmacological Screening: Validating Tradition

The primary driver for the initial pharmacological investigations of Palmatine was its long-standing use in traditional medicine to treat infections, inflammation, and liver ailments.[1][2][3][14] Early researchers designed experiments to test these specific effects in a controlled, scientific manner.

-

Antibacterial Activity: Guided by its use against dysentery and enteritis, scientists would have tested Palmatine's efficacy against various pathogenic bacteria.[1] These early in vitro studies were crucial in establishing its broad-spectrum antibacterial properties.

-

Anti-inflammatory Effects: Its traditional application for "heat syndromes" (inflammatory conditions) led to studies in animal models of inflammation.[1] These experiments would have involved inducing inflammation in rodents and then administering Palmatine to measure any reduction in swelling, pain, and other inflammatory markers.

-

Hepatoprotective and Other Activities: Use in treating jaundice prompted investigations into its effects on the liver.[1][14] Additionally, sedative and hypnotic activities were also noted in early research, aligning with some traditional uses.[1]

The logical progression of this research was not random; it was a direct and systematic attempt to validate centuries of ethnobotanical knowledge with the emerging tools of modern pharmacology.

Caption: The logic flow from traditional use to scientific validation.

Conclusion

The early research into Palmatine chloride hydrate serves as a powerful example of how traditional knowledge can guide modern scientific discovery. The initial steps—painstakingly isolating the bright yellow alkaloid from its natural sources, characterizing its fundamental chemical and physical properties, and performing the first pharmacological tests—were directly inspired by its centuries-old use as a therapeutic agent. This foundational work not only validated the wisdom of traditional medicine but also laid the essential groundwork for decades of subsequent research into the diverse and complex mechanisms of this important natural product.

References

-

From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Palmatine chloride trihydrate | C21H28ClNO7. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Palmatine. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Palmatine: A review of pharmacological properties and pharmacokinetics. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry. (2007). PubMed. Retrieved January 9, 2026, from [Link]

-

Palmatine: A review of pharmacological properties and pharmacokinetics. (2020). PubMed. Retrieved January 9, 2026, from [Link]

-

Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. (2017). PubMed. Retrieved January 9, 2026, from [Link]

-

Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved January 9, 2026, from [Link]

-

Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. (2024). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Palmatine chloride hydrate, 97 | 361615-100MG | SIGMA-ALDRICH. (n.d.). SLS Ireland. Retrieved January 9, 2026, from [Link]

-

Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). MDPI. Retrieved January 9, 2026, from [Link]

Sources